Cas no 825-25-2 (2-cyclopentylidenecyclopentanone)

2-cyclopentylidenecyclopentanone structure
825-25-2 structure
Product Name:2-cyclopentylidenecyclopentanone
Numero CAS:825-25-2
MF:C10H14O
MW:150.217563152313
CID:726213
PubChem ID:69995
Update Time:2024-10-27

2-cyclopentylidenecyclopentanone Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopentanone,2-cyclopentylidene-
    • 2-cyclopentylidenecyclopentan-1-one
    • 2-Cyclopentylidene-1-cyclopentanone
    • 2-cyclopentylidenecyclopentanone
    • Cyclopentanone,2-cyclopentylidene
    • 2-Cyclopentylidenecyclopentanone (ACI)
    • [Bicyclopentyliden]-2-one (8CI)
    • [1,1′-Bi(cyclopentylidene)]-2-one
    • [Δ1,1′-Bicyclopentan]-2-one
    • NSC 22041
    • E82432
    • 2-cyclopentylidenecyclo-pentanone
    • Cyclopentylidenecyclopentan-2-one
    • [Bicyclopentyliden]-2-one
    • 7ALH95T3QJ
    • 2-Cyclopentylidene-cyclopentanone
    • 2-cyclopentylidencyclopentan-1-on
    • Cyclopentanone, 2-cyclopentylidene-
    • 2-cyclopentylidene cyclopentanone
    • BICYCLOPENTYLIDENE-2-ONE
    • DB-056623
    • [.DELTA.1,1'-Bicyclopentan]-2-one
    • 1,1'-bi(cyclopentyliden)-2-one
    • AKOS006241773
    • MFCD00044678
    • 825-25-2
    • CS-0202769
    • NYSYNXRPXJZYFY-UHFFFAOYSA-
    • EINECS 212-542-7
    • NS00020891
    • EN300-136053
    • InChI=1/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
    • SCHEMBL5464779
    • NSC22041
    • [1,1'-Bi(cyclopentylidene)]-2-one
    • STL560956
    • NSC-22041
    • DTXSID80231794
    • UNII-7ALH95T3QJ
    • Inchi: 1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
    • Chiave InChI: NYSYNXRPXJZYFY-UHFFFAOYSA-N
    • Sorrisi: O=C1CCC/C/1=C1/CCCC/1

Proprietà calcolate

  • Massa esatta: 150.10400
  • Massa monoisotopica: 150.104
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1A^2
  • XLogP3: 1.8

Proprietà sperimentali

  • Densità: 1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 231.78°C (rough estimate)
  • Punto di infiammabilità: 104°C
  • Indice di rifrazione: 1.5215 (estimate)
  • PSA: 17.07000
  • LogP: 2.61000
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

2-cyclopentylidenecyclopentanone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1265595-250mg
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
250mg
$145 2024-06-07
eNovation Chemicals LLC
Y1265595-1g
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
1g
$260 2023-09-04
TRC
B412510-1000mg
Bicyclopentylidene-2-one
825-25-2
1g
$ 913.00 2023-04-18
Enamine
EN300-136053-0.05g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
0.05g
$64.0 2023-06-06
Enamine
EN300-136053-0.1g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
0.1g
$96.0 2023-06-06
Enamine
EN300-136053-0.25g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
0.25g
$136.0 2023-06-06
Enamine
EN300-136053-0.5g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
0.5g
$256.0 2023-06-06
Enamine
EN300-136053-1.0g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
1g
$355.0 2023-06-06
Enamine
EN300-136053-2.5g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
2.5g
$697.0 2023-06-06
Enamine
EN300-136053-5.0g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
5g
$1033.0 2023-06-06

2-cyclopentylidenecyclopentanone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Titanium ethoxide ,  Sulfuric acid Solvents: Heptane ,  Water ;  60 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt → reflux
Riferimento
Condensation of ketones in the presence of titanium alkoxides
Yatluk, Yu. G.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2004, 40(6), 763-765

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: Water ;  pH 7.4, rt
Riferimento
Aldolase Antibodies of Remarkable Scope
Hoffmann, Torsten; et al, Journal of the American Chemical Society, 1998, 120(12), 2768-2779

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Syntheses and heterocyclic compounds. XXIX. Substituted 2,3-dihydro-1H-1,5-benzodiazepines
Herbert, John A. L.; et al, Journal of the Chemical Society, 1974, (23), 2657-61

Metodo di produzione 4

Condizioni di reazione
Riferimento
Synthesis and epoxidation of cyclopentenylcyclopentanone
Kyasimov, A. S.; et al, Doklady - Akademiya Nauk Azerbaidzhanskoi SSR, 1979, 35(2), 31-5

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 4 MPa, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, reflux
Riferimento
Fine-Bubble-Slug-Flow Hydrogenation of Multiple Bonds and Phenols
Iio, Takuya; et al, Synlett, 2020, 31(19), 1919-1924

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Nickel ,  Copper ,  Silica Solvents: Water ;  4 MPa, rt → 160 °C; 4 h, 4 MPa, 160 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
Riferimento
Conversion of furfural into cyclopentanone over Ni-Cu bimetallic catalysts
Yang, Yanliang; et al, Green Chemistry, 2013, 15(7), 1932-1940

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Riferimento
Synthesis of unsymmetrical trisannulated benzenes
Mahmoodi, Nosrat O.; et al, Journal of the Korean Chemical Society, 2002, 46(1), 52-56

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Riferimento
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… ,  Bis[2-(diphenylphosphino)phenyl] ether ;  rt → 100 °C; 24 h, 100 °C
Riferimento
A Convenient Ruthenium-Catalyzed α-Methylation of Carbonyl Compounds using Methanol
Dang, Tuan Thanh; et al, Advanced Synthesis & Catalysis, 2016, 358(21), 3373-3380

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Riferimento
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Titanium oxide (TiO2), mixt. with zirconium oxide (ZrO2) ;  6 h, 120 °C
Riferimento
The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO2-ZrO2 with Different Acidic Properties
Wan, Jinmeng; et al, Catalysis Letters, 2022, 152(3), 806-820

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Aluminum magnesium carbonate hydroxide (Al0.25Mg0.75(CO3)0.12(OH)2), hydrate (1:… ;  8 h, 423 K
Riferimento
Synthesis of renewable high-density fuels using cyclopentanone derived from lignocellulose
Yang, Jinfan; et al, Chemical Communications (Cambridge, 2014, 50(20), 2572-2574

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 -
Riferimento
Reactivity of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with carbonyl compounds in basic medium
Alvarez-Ibarra, Carlos; et al, Journal of the Chemical Society, 1989, (9), 1577-84

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: 5-Methylfurfural ,  Hydrogen Catalysts: Nickel ,  Copper ,  Silica Solvents: Water ;  4 MPa, rt → 160 °C; 4 h, 4 MPa, 160 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
Riferimento
Conversion of furfural into cyclopentanone over Ni-Cu bimetallic catalysts
Yang, Yanliang; et al, Green Chemistry, 2013, 15(7), 1932-1940

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt oxide (CoO) (core-shell) Solvents: Methanol ;  0.3 MPa, rt; 2 MPa, rt; 2 h, rt → 100 °C
1.2 Reagents: Water ;  0 °C
Riferimento
Hydride-like NH2δ- species-driven reductive amination over Co@CoO catalyst
Guo, Wanjun; et al, ChemRxiv, 2022, 1, 1-22

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  6 h, 60 °C
Riferimento
Synthesis of unsaturated spiroacetals with catalytic condensation of cyclopentanone derivatives with 1,2 ethanediol
Abbaszadeh, Narmin S., Neft Kimyasi va Neft E'mali Proseslari, 2019, 20(4), 500-505

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Triethylamine ,  Lithium perchlorate ;  20 min, 120 °C
Riferimento
A selective solvent-free self-condensation of carbonyl compounds utilizing microwave irradiation
Sharma, Lalit Kumar; et al, Green Chemistry, 2011, 13(6), 1546-1549

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Niobium pentoxide ;  12 h, 1 MPa, 130 °C; cooled
Riferimento
Highly efficient Nb2O5 catalyst for aldol condensation of biomass-derived carbonyl molecules to fuel precursors
Jing, Yaxuan; et al, Chinese Journal of Catalysis, 2019, 40(8), 1168-1177

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: 2-Pentanol Catalysts: Magnesium oxide Solvents: 2-Pentanol ;  6 h, reflux
Riferimento
Catalytic transfer hydrogenation of cycloalkanones on MgO. Vapour and liquid phase modes of reaction
Glinski, M., Polish Journal of Chemistry, 2009, 83(2), 187-194

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane ,  Magnesium oxide Solvents: 2-Pentanol ;  3 h, 392 K
Riferimento
Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts
Glinski, M.; et al, Polish Journal of Chemistry, 2008, 82(5), 1117-1119

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Dodecane Catalysts: Ceria ,  Nickel Solvents: o-Xylene ;  24 h, 80 °C
Riferimento
Self-coupling of secondary alcohols by Ni/CeO2 catalyst
Shimura, Katsuya; et al, Applied Catalysis, 2013, 462, 462-463

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Riferimento
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

2-cyclopentylidenecyclopentanone Raw materials

2-cyclopentylidenecyclopentanone Preparation Products

Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.